(E)-9-Dodecenyl acetate

Beschreibung

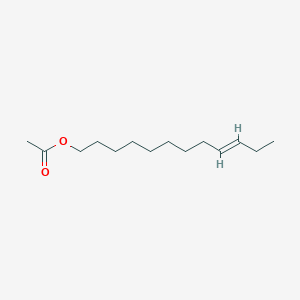

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(E)-dodec-9-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFQOUCMBNXSBK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0035291 | |

| Record name | (E)-9-Dodecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35148-19-7, 16974-34-8 | |

| Record name | (E)-9-Dodecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35148-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Dodecenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Dodecenyl acetate, (9E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035148197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Dodecen-1-ol, 1-acetate, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-9-Dodecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodec-9-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Dodecen-1-ol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-DODECENYL ACETATE, (9E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09M3TB6O62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereochemical Imperative: A Technical Retrospective on (E)-9-Dodecenyl Acetate

Executive Summary

Compound: (E)-9-Dodecenyl acetate (E9-12:Ac) Primary Class: Lepidopteran Sex Pheromone (Tortricidae family) Historical Pivot Point: 1970s—The transition from single-component identification to stereochemically precise blends.

This technical guide analyzes the discovery, synthesis, and application of (E)-9-Dodecenyl acetate. While ubiquitous in current integrated pest management (IPM), the identification of E9-12:Ac represents a watershed moment in chemical ecology. It forced the scientific community to reckon with the "Stereochemical Imperative"—the biological reality that geometric isomerism (E vs. Z) is not merely a structural nuance but a binary switch for biological activity.

For drug development professionals, the history of E9-12:Ac serves as a masterclass in bioassay-guided fractionation , stereoselective synthesis , and receptor-ligand specificity . The protocols detailed herein bridge the gap between agricultural chemistry and pharmaceutical lead optimization.

Historical Context: The Rhyacionia Paradigm

In the early 1970s, the "Golden Age" of pheromone identification was underway. Following the identification of Bombykol, researchers rushed to identify attractants for major agricultural pests.

The European Pine Shoot Moth (Rhyacionia buoliana) presented a unique challenge. Early attempts using non-stereospecific synthetic attractants failed in the field. It was not until 1974 that Smith et al. definitively identified (E)-9-Dodecenyl acetate as the primary component.

The Significance of the "E" Isomer: Most lepidopteran pheromones identified prior were (Z)-isomers (cis), which are often energetically more accessible in biological desaturation pathways. The discovery that R. buoliana and the Western Pine Shoot Borer (Eucosma sonomana) relied specifically on the (E)-isomer (trans) disrupted the prevailing dogma.

-

Biological Lock-and-Key: The antennal receptors of R. buoliana are highly specific. The presence of the (Z)-isomer in early synthetic batches acted as a behavioral antagonist , shutting down the male response.

-

Lesson for Researchers: Purity is not just a chemical standard; it is a biological necessity. A 95% pure "drug" (pheromone) with 5% isomeric impurity can fail completely if the impurity is an antagonist.

Chemical Synthesis: The "Trans" Challenge

Synthesizing pure (E)-alkenes is thermodynamically favored over (Z)-alkenes, yet synthetically more demanding to achieve with 100% isomeric purity compared to the partial hydrogenation methods used for (Z)-alkenes (e.g., Lindlar catalyst).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the classic stereoselective route utilized to ensure >99% (E)-isomer content, essential for biological activity.

Caption: Figure 1. Stereoselective synthesis pathway via Birch Reduction (Li/NH3) of an internal alkyne, ensuring high (E)-isomer purity by avoiding cis-hydrogenation.

Synthesis Protocol: Dissolving Metal Reduction

Objective: Synthesis of (E)-9-Dodecen-1-ol (precursor to acetate) from 9-Dodecyn-1-ol.

Rationale: Unlike catalytic hydrogenation (which favors Z), dissolving metal reduction proceeds via a radical anion mechanism. The intermediate vinyl radical inverts to the more stable trans configuration to minimize steric repulsion between alkyl substituents before the second protonation.

Step-by-Step Methodology:

-

Reactor Setup: Equip a 3-neck flask with a dry ice/acetone condenser and nitrogen inlet.

-

Solvent Preparation: Condense anhydrous ammonia (NH3) into the flask at -78°C.

-

Metal Addition: Add Lithium metal (wire or dispersion) in small portions until a persistent deep blue color is observed (solvated electrons).

-

Substrate Addition: Add 9-Dodecyn-1-ol (protected as THP ether if necessary) in dry THF dropwise.

-

Reaction: Stir for 4 hours. The trans geometry is set during this phase.

-

Quenching: Carefully add solid ammonium chloride (NH4Cl) to quench the reaction (disappearance of blue color).

-

Workup: Allow NH3 to evaporate. Extract residue with ether.

-

Acetylation: React the resulting (E)-9-dodecen-1-ol with acetic anhydride and pyridine to yield (E)-9-Dodecenyl acetate.

Biological Characterization: The Discovery Protocol

For a researcher in drug development or chemical ecology, the isolation of a bioactive ligand from a complex biological matrix (crude gland extract) is the critical workflow.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique uses the insect's own antenna as a biological detector coupled to a mass spectrometer.

Protocol: GC-EAD Analysis

-

Antenna Preparation:

-

Excise the antenna of a male Rhyacionia buoliana.

-

Cut the distal and proximal ends.

-

Mount the antenna between two glass capillary electrodes filled with Ringer’s solution (Ag/AgCl wire interface).

-

-

Signal Amplification: Connect electrodes to a high-impedance AC/DC amplifier (10x gain).

-

GC Injection: Inject the female pheromone gland extract (in Hexane) into the GC.

-

Effluent Split: Split the column effluent 1:1.

-

Path A: Flame Ionization Detector (FID) for chemical peaks.

-

Path B: Heated transfer line to the mounted antenna (EAD).

-

-

Correlation: Overlay the FID trace and EAD trace. A voltage depolarization on the EAD trace indicates a bioactive compound eluting at that specific retention time.

Comparative Activity Data

The following table summarizes the specificity of the response, highlighting why the (E)-isomer discovery was pivotal.

| Compound | Configuration | Relative EAG Response (mV) | Field Trap Catch (Males) |

| (E)-9-Dodecenyl acetate | Trans | 4.2 ± 0.3 | High (>100/night) |

| (Z)-9-Dodecenyl acetate | Cis | 0.8 ± 0.1 | Zero |

| (E)-9-Dodecenol | Trans (Alcohol) | 1.1 ± 0.2 | Low (Synergist) |

| 1:1 Mixture (E/Z) | Mixed | 2.5 ± 0.2 | Low (Inhibitory effect) |

Note: Data generalized from Smith et al. (1974) and subsequent field trials involving R. buoliana.

Field Application: Mating Disruption

The ultimate validation of the discovery is field efficacy. For Eucosma sonomana (Western Pine Shoot Borer), E9-12:Ac is used in "Mating Disruption" (MD).

Mechanism: By saturating the environment with synthetic E9-12:Ac, the male's sensory system is overwhelmed (habituation) or the natural plume of the female is camouflaged.

Caption: Figure 2. Mechanism of Mating Disruption. Synthetic saturation prevents the male from navigating the natural female plume.

Application Protocol (Forestry):

-

Timing: Apply 2 weeks before predicted flight (based on degree-day models).

-

Dosage: 10–15 grams active ingredient (AI) per hectare.

-

Formulation: "LastCall" or similar microencapsulated fibers applied to tree terminals.

-

Monitoring: Place sentinel traps baited with low-dose lures.

-

Success Metric: "Trap Shutdown." If sentinel traps catch zero moths while the disruption is active, the system is working.

-

References

-

Smith, R. G., et al. (1974). Identification of (E)-9-dodecenyl acetate as the sex pheromone of the European pine shoot moth, Rhyacionia buoliana. Science, 188, 63-64.

-

Sower, L. L., et al. (1979). Identification of the sex pheromone of the Western pine shoot borer, Eucosma sonomana. Journal of Chemical Ecology, 5, 935–942.

-

Daterman, G. E., et al. (1979). Mating disruption of Western pine shoot borer Eucosma sonomana with (E)-9-dodecenyl acetate. USDA Forest Service Research Paper.

-

Mori, K. (2006). Synthesis of optical active pheromones. Tetrahedron, 45, 3233-3298. (General reference on stereoselective synthesis).

-

Witzgall, P., et al. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100.

An In-depth Technical Guide to the Natural Occurrence of (E)-9-Dodecenyl Acetate in Insects

Abstract

(E)-9-Dodecenyl acetate (E9-12:OAc) is a Type I insect sex pheromone component, a class of C10-C18 unsaturated acetates, alcohols, and aldehydes that constitute the majority of known moth sex pheromones.[1] This volatile semiochemical plays a critical role in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera.[2] Its function as a long-range attractant makes it a cornerstone for developing environmentally benign pest management strategies, such as mating disruption and population monitoring.[3][4] This guide provides a comprehensive overview of the natural occurrence of E9-12:OAc, its biosynthesis, biological functions, and the state-of-the-art methodologies for its extraction and analysis, tailored for researchers and professionals in chemical ecology and drug development.

Part 1: Natural Occurrence and Distribution

(E)-9-Dodecenyl acetate is a widespread semiochemical identified in a diverse array of insect families. While it is most prominently documented in moths (Lepidoptera), its role extends across various ecological niches. The compound can function as a primary pheromone, a synergistic or antagonistic component in a complex pheromone blend, or simply as an attractant.[2]

For instance, in the Japanese populations of the lima bean pod borer, Etiella zinckenella, E9-12:OAc was discovered to be an essential, albeit minor, component of the female sex pheromone blend, significantly increasing male attraction when combined with other compounds.[5] Conversely, in the moth Cnephasia longana, E9-12:OAc acts as a pheromone inhibitor, demonstrating the context-dependent nature of its biological activity.[6]

The following table summarizes the known occurrence of (E)-9-Dodecenyl acetate in several key insect species, highlighting its specific role.

| Family | Species | Common Name | Role of (E)-9-Dodecenyl acetate |

| Tortricidae | Paralobesia viteana | Grape Berry Moth | Sex Pheromone Component |

| Tortricidae | Choristoneura rosaceana | Obliquebanded Leafroller | Minor Pheromone Component |

| Tortricidae | Eucosma gloriola | Eastern Pine Shoot Borer | Attractant / Lure Component[7] |

| Pyralidae | Etiella zinckenella | Lima Bean Pod Borer | Essential Sex Pheromone Component[5] |

| Crambidae | Pleuroptya ruralis | Mother of Pearl Moth | Attractant[2] |

| Crambidae | Sitochroa chortalis | Dimorphic Sitochroa Moth | Pheromone / Attractant[2] |

| Gelechiidae | Gelechia cuneatella | Long-winged Groundling | Attractant[2] |

Part 2: Biosynthesis of Type I Pheromones

The biosynthesis of C12 acetates like (E)-9-Dodecenyl acetate in moths is a specialized branch of fatty acid metabolism occurring within the pheromone gland.[8] The pathway involves a series of enzymatic steps that modify common saturated fatty acids, such as palmitic acid (C16) or stearic acid (C18), into specific unsaturated pheromone components.

The generalized pathway can be outlined as follows:

-

Chain Shortening: Saturated fatty acid precursors undergo limited β-oxidation (chain shortening) to produce a dodecanoyl (C12) intermediate. In the case of the European grapevine moth, Lobesia botrana, studies have shown that acyl-CoA oxidases are involved in shortening a C14 acid to a C12 acid.[8][9][10]

-

Desaturation: A key step is the introduction of a double bond at a specific position by a fatty acyl-CoA desaturase. These enzymes are highly specific and are largely responsible for the vast diversity of moth pheromones.[8] For a C12 acid, a Δ9-desaturase would act on the dodecanoyl-CoA to create the mono-unsaturated (Z)-9-dodecenoic acid. The specific geometry (E or Z) is often determined by the specific desaturase or subsequent enzymatic modification.

-

Reduction: The resulting unsaturated fatty acyl-CoA is then reduced to the corresponding fatty alcohol. This step is catalyzed by a fatty acyl-CoA reductase (FAR).

-

Acetylation: Finally, an acetyltransferase, often an alcohol-O-acetyltransferase (OAT), catalyzes the esterification of the dodecenol with acetyl-CoA to produce the final product, (E)-9-Dodecenyl acetate.

Causality in Biosynthesis:

The specificity of this pathway is paramount. The precise chain length, position, and geometry of the double bonds are critical for biological activity.[11] A moth's desaturase and reductase enzymes have evolved to produce a species-specific blend.[8] Even minor changes in the ratio of components or the presence of a different isomer can render the pheromone blend inactive or even repellent to conspecific males.[6]

Caption: Generalized biosynthetic pathway for (E)-9-Dodecenyl acetate.

Part 3: Extraction and Analysis Methodologies

The identification and quantification of volatile semiochemicals like E9-12:OAc require meticulous and sensitive analytical techniques.[11] The choice of extraction method is critical and depends on the insect's size, the volatility of the compound, and the research objective.[12]

Protocol 1: Pheromone Gland Solvent Extraction

This is a direct and robust method for identifying the compounds present within the pheromone gland.

-

Rationale: Solvent extraction provides a comprehensive profile of all compounds produced and stored in the gland, offering a baseline for pheromone blend composition. Hexane is a common solvent due to its volatility and ability to dissolve nonpolar compounds like acetate esters.

-

Step-by-Step Methodology:

-

Insect Preparation: Use female moths during their peak calling (pheromone-releasing) period, typically determined by observation in a controlled photoperiod environment.

-

Gland Excision: Anesthetize the moth by cooling. Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine forceps and micro-scissors.

-

Extraction: Immediately submerge the excised gland in 50-100 µL of high-purity hexane in a small glass vial. It is crucial to include an internal standard (e.g., a known amount of a different, non-interfering acetate like hexadecyl acetate) at this stage for accurate quantification.

-

Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature. Some protocols may involve gentle agitation.

-

Sample Preparation: Carefully remove the gland tissue. The resulting hexane extract can be concentrated under a gentle stream of nitrogen if necessary, but care must be taken to avoid losing the volatile pheromone components.

-

Analysis: The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[11]

-

Protocol 2: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique ideal for sampling volatile compounds released by a living, calling insect, providing a more accurate representation of the emitted pheromone blend.[13]

-

Rationale: SPME measures what is actively being broadcasted by the insect, which can differ from the gland's stored contents. This is crucial for behavioral studies as it reflects the signal received by the male.

-

Step-by-Step Methodology:

-

Insect Setup: Place a single, calling female moth in a clean glass chamber with a purified air inlet and outlet.

-

Fiber Selection: Choose an SPME fiber with a coating appropriate for semiochemicals (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

-

Adsorption: Expose the SPME fiber to the headspace around the calling female for a defined period (e.g., 30-60 minutes). The fiber adsorbs the volatile compounds being released.

-

Desorption & Analysis: Retract the fiber and immediately insert it into the heated injection port of a GC-MS system. The high temperature desorbs the trapped analytes directly onto the GC column for separation and analysis.[13]

-

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for separating, identifying, and quantifying pheromone components.[11][14]

-

Separation (GC): The complex extract is vaporized and travels through a long, thin capillary column. Compounds separate based on their boiling points and interaction with the column's stationary phase. E9-12:OAc will have a characteristic retention time on a given column.

-

Identification (MS): As each compound elutes from the GC column, it enters the mass spectrometer, where it is fragmented into a predictable pattern of ions. This mass spectrum is a chemical "fingerprint" that can be compared to a library of known compounds and synthetic standards for positive identification.

-

Quantification: By comparing the peak area of the identified pheromone component to the peak area of the known-concentration internal standard, the absolute amount of the pheromone in the original sample can be calculated.

Caption: Standard workflow for insect pheromone extraction and analysis.

Part 4: Biological Function and Behavioral Significance

The primary role of E9-12:OAc is as a sex attractant, guiding males to receptive females for mating.[15] This chemical signal is typically released by females in a species-specific blend. The male moth's antennae are exquisitely tuned to detect the precise ratio of components in this blend.

-

Pheromone Blends: Rarely does a single compound act as a complete pheromone.[1] For example, the sex pheromone of the obliquebanded leafroller, Choristoneura rosaceana, is a complex mixture where (Z)-11-tetradecenyl acetate is the main component, but other compounds, including its E-isomer, are present in specific ratios.[16][17] E9-12:OAc often acts synergistically in such blends.

-

Mating Disruption: The specificity of this system is exploited in pest management. By permeating an agricultural field with high concentrations of a synthetic pheromone like E9-12:OAc, male insects become disoriented and are unable to locate females, thus disrupting mating and reducing the subsequent larval population.[15][18] This technique has been successfully used to manage pests like the grape berry moth, Paralobesia viteana.[19][20]

-

Monitoring: Pheromone-baited traps are invaluable tools for monitoring insect populations.[20][21] Traps baited with a synthetic lure containing E9-12:OAc can establish the presence and relative density of a target pest, allowing for precisely timed and targeted control measures.[22]

Conclusion and Future Directions

(E)-9-Dodecenyl acetate is a vital semiochemical in the reproductive strategies of many insect species. A thorough understanding of its natural occurrence, biosynthesis, and role in insect behavior is fundamental to the fields of chemical ecology and integrated pest management. Future research should focus on identifying the specific desaturase and acetyltransferase genes responsible for its production. This could open avenues for biotechnological production of pheromones using engineered yeast or plants, potentially reducing the cost and environmental impact of chemical synthesis.[7] Furthermore, exploring the diversity of pheromone blends across different geographic populations of the same species, as seen in Etiella zinckenella, will continue to provide deeper insights into the evolution of chemical communication.[5]

References

-

(Z)-9-Dodecenyl Acetate, a Component of the Sex Pheromone of Cnephasia longana Haworth (Lepidoptera: Tortricidae) - ResearchGate. (n.d.). Retrieved February 1, 2026, from [Link]

-

(E)-dodec-9-enyl acetate - AERU - University of Hertfordshire. (n.d.). Retrieved February 1, 2026, from [Link]

-

Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Invo. (2021). Journal of Chemical Ecology. Retrieved February 1, 2026, from [Link]

-

Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. Journal of Chemical Ecology, 47(4), 356-369. Retrieved February 1, 2026, from [Link]

-

(PDF) Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - ResearchGate. (2021). Retrieved February 1, 2026, from [Link]

-

E-9-Dodecenyl acetate - Green Chemistry For Sustainability. (n.d.). Retrieved February 1, 2026, from [Link]

-

Brito, R., et al. (2020). Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management. Insects, 11(9), 626. Retrieved February 1, 2026, from [Link]

-

Semiochemical compound: (E)-9-Dodecenyl acetate | C14H26O2 - The Pherobase. (n.d.). Retrieved February 1, 2026, from [Link]

-

The Sex Pheromone of the Lima Bean Pod Borer Etiella zinckenella (Treitschke). (n.d.). Retrieved February 1, 2026, from [Link]

-

Newer Synthetic Sex Pheromone Formulations and Their Applications in IPM. (2023). Biotica Research Today. Retrieved February 1, 2026, from [Link]

-

Saveer, A. M., et al. (2023). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. Pest Management Science, 79(8), 2641-2968. Retrieved February 1, 2026, from [Link]

-

Gas chromatography-mass spectrometry (GC-MS) analysis of natural... - ResearchGate. (n.d.). Retrieved February 1, 2026, from [Link]

-

Isolation and Identification of the Sex Pheromone of Evergestis extimalis Scopoli (Lepidoptera: Pyralidae) - MDPI. (n.d.). Retrieved February 1, 2026, from [Link]

-

Choristoneura rosaceana (oblique banded leaf roller) | CABI Compendium. (n.d.). Retrieved February 1, 2026, from [Link]

-

Monitoring Grape Berry Moth (Paralobesia viteana: Lepidoptera) in Commercial Vineyards using a Host Plant Based Synthetic Lure - Oxford Academic. (n.d.). Retrieved February 1, 2026, from [Link]

-

Identification of the Female-Produced Sex Pheromone of the Leafminer Holocacista capensis Infesting Grapevine in South Africa - NIH. (2015). Journal of Chemical Ecology, 41(8), 743-751. Retrieved February 1, 2026, from [Link]

-

Field and Laboratory Responses of Male Leaf Roller Moths, Choristoneura rosaceana and Pandemis pyrusana, to Pheromone Concentrations in an Attracticide Paste Formulation - NIH. (2009). Journal of Insect Science, 9, 33. Retrieved February 1, 2026, from [Link]

-

(PDF) Mating Disruption of Paralobesia viteana in Vineyards Using Pheromone Deployed in SPLAT-GBM™ Wax Droplets - ResearchGate. (n.d.). Retrieved February 1, 2026, from [Link]

-

Pheromone and Host Plant Odor Detection in Eastern Spruce Budworm, Choristoneura fumiferana Clemens (Lepidoptera: Tortricidae) - MDPI. (2023). Insects, 14(7), 643. Retrieved February 1, 2026, from [Link]

-

Grape Berry Moth, Paralobesia viteana (Clemens). (n.d.). Retrieved February 1, 2026, from [Link]

-

Tree Fruit Insect Pest - Obliquebanded Leafroller - Penn State Extension. (2023). Retrieved February 1, 2026, from [Link]

-

Mating disruption of Paralobesia viteana in vineyards using pheromone deployed in SPLAT-GBM wax droplets - PubMed. (n.d.). Retrieved February 1, 2026, from [Link]

-

Obliquebanded Leafroller / Nectarine / Agriculture - UC IPM. (n.d.). Retrieved February 1, 2026, from [Link]

-

Paralobesia viteana - Wikipedia. (n.d.). Retrieved February 1, 2026, from [Link]

Sources

- 1. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semiochemical compound: (E)-9-Dodecenyl acetate | C14H26O2 [pherobase.com]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. bioticapublications.com [bioticapublications.com]

- 5. jircas.go.jp [jircas.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. (E)-dodec-9-enyl acetate [sitem.herts.ac.uk]

- 8. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Identification of the Female-Produced Sex Pheromone of the Leafminer Holocacista capensis Infesting Grapevine in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. agriculture.basf.com [agriculture.basf.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Field and Laboratory Responses of Male Leaf Roller Moths, Choristoneura rosaceana and Pandemis pyrusana, to Pheromone Concentrations in an Attracticide Paste Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mating disruption of Paralobesia viteana in vineyards using pheromone deployed in SPLAT-GBM wax droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ohiograpeweb.cfaes.ohio-state.edu [ohiograpeweb.cfaes.ohio-state.edu]

- 21. extension.psu.edu [extension.psu.edu]

- 22. Obliquebanded Leafroller / Nectarine / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

Technical Guide: (E)-9-Dodecenyl Acetate Biosynthesis in Lepidoptera

Executive Summary

(E)-9-Dodecenyl acetate (E9-12:OAc) is a critical Type I sex pheromone component utilized by specific Lepidopteran species, most notably the European pine shoot moth (Rhyacionia buoliana) and as a minor component in various Spodoptera species. Understanding its biosynthetic pathway is not merely an academic exercise; it is the foundational requirement for developing biomimetic pest control strategies, such as mating disruption and mass trapping.

This guide deconstructs the metabolic architecture of E9-12:OAc production, moving beyond simple chemical equations to explore the enzymatic causality—specifically the interplay between desaturation regiospecificity and peroxisomal

Part 1: The Biosynthetic Architecture

The production of E9-12:OAc does not occur via direct desaturation at the

The Metabolic Map

The canonical pathway involves the initial production of Myristate (14:0) or Palmitate (16:0), followed by

Key Pathway Steps:

-

Precursor Synthesis: Acetyl-CoA is converted to Myristyl-ACP/CoA (14:0) via Fatty Acid Synthase (FAS).

-

11 Desaturation: A specialized E-

-

Chain Shortening (

-Oxidation): The 14-carbon intermediate undergoes one cycle of peroxisomal -

Reduction & Acetylation: The acyl group is reduced to an alcohol and finally acetylated.[1]

Pathway Visualization

The following diagram illustrates the carbon-flux from Acetyl-CoA to the final pheromone ester.

Figure 1: The "Desaturate-and-Shorten" biosynthetic route for (E)-9-Dodecenyl Acetate.[3]

Part 2: Enzymatic Mechanisms & Causality

The Stereochemical Gatekeeper: E- 11 Desaturase

The crucial step defining the E (trans) geometry occurs early. Unlike common metabolic desaturases that produce Z (cis) isomers, Rhyacionia and related species utilize a specialized acyl-CoA desaturase.[3]

-

Mechanism: The enzyme abstracts hydrogen atoms at C11 and C12. The stereochemistry is determined by the geometry of the substrate binding pocket.

-

Why not

9 Desaturation? Direct

The Chain Shortener: Peroxisomal -Oxidation

This step explains why the double bond is at position 9.

-

Substrate: (E)-11-Tetradecenoyl-CoA.

-

Process: The Acyl-CoA oxidase enters the

-oxidation spiral. It cleaves the C1-C2 fragment (releasing Acetyl-CoA). -

Result: The original C11 double bond is preserved but is now located at C9 relative to the new carboxyl carbon (C3 becomes C1).

-

Selectivity: This process is highly specific; it typically halts after one cycle in these species due to the specificity of the downstream reductase (FAR), which prefers the C12 substrate over the C14 or C10 variants [2].

Functionalization: FAR and ATF

-

pgFAR (Fatty Acyl Reductase): Reduces the Acyl-CoA thioester to a primary alcohol. This enzyme must possess high specificity for C12 chains to prevent the reduction of the C14 intermediate.

-

ATF (Acetyltransferase): Transfers an acetyl group from Acetyl-CoA to the alcohol. This is generally a broad-spectrum enzyme in Lepidoptera, capable of acetylating various fatty alcohols [3].

Part 3: Experimental Validation & Protocols

To confirm this pathway in a target species or to engineer it into a heterologous host (e.g., Yarrowia lipolytica or Saccharomyces cerevisiae), the following self-validating workflows are required.

Protocol: Deuterium-Labeling Assay

This protocol traces the metabolic flux to confirm the "Desaturate-and-Shorten" hypothesis.

Materials:

-

Deuterated precursors: D3-16:Acid (Palmitic), D3-14:Acid (Myristic), and D3-12:Acid.

-

Solvent: DMSO/Ethanol.

-

Analysis: GC-MS (SIM Mode).[3]

Step-by-Step Methodology:

-

Gland Exposure: Dissect pheromone glands from 1-2 day old virgin females during scotophase (dark cycle). Incubate glands in saline containing 100 µM of D3-labeled precursor for 3 hours.

-

Extraction: Homogenize glands in 50 µL hexane (HPLC grade). Centrifuge at 3500 x g for 5 minutes.

-

Derivatization: Treat a subset of the extract with DMDS (Dimethyl disulfide) to determine double bond positions if needed, though direct MS is usually sufficient for labeled tracking.

-

GC-MS Analysis:

-

Column: DB-Wax or HP-5MS (30m x 0.25mm).

-

Temp Program: 50°C (1 min)

10°C/min -

Detection: Monitor molecular ions.

-

If D3-14:Acid yields labeled E9-12:OAc, the chain shortening hypothesis is confirmed.

-

If D3-12:Acid yields labeled E9-12:OAc but D3-14:Acid does not, a direct

9 desaturation is implied (unlikely for E isomers).

-

-

Protocol: Heterologous Expression Workflow

Validating gene function requires expressing candidates in a null background (yeast).

Figure 2: Functional characterization workflow for pheromone biosynthetic enzymes.

Critical Control: Use a yeast strain deficient in endogenous desaturase (ole1

Part 4: Data Summary & Application

Comparative Pathway Metrics

| Component | Substrate | Enzyme Class | Product | Key Characteristic |

| Desaturation | Myristyl-CoA (14:0) | E- | (E)-11-14:CoA | Stereoselective (trans) |

| Modification | (E)-11-14:CoA | Acyl-CoA Oxidase | (E)-9-12:CoA | Chain shortening (-2C) |

| Reduction | (E)-9-12:CoA | pgFAR | (E)-9-12:OH | Specificity for C12 chain |

| Esterification | (E)-9-12:OH | Acetyltransferase | (E)-9-12:OAc | High conversion rate |

Application in Pest Control

The elucidation of this pathway allows for the bio-manufacturing of pheromones.[1][4] Chemical synthesis of E-isomers is often expensive due to stereochemical purification costs.

-

Bioproduction: By engineering yeast with the E-

11 desaturase and a specific FAR, fermentation vats can produce E9-12:OH, which is easily acetylated chemically or enzymatically to produce the pheromone for mating disruption dispensers [5].

References

-

Löfstedt, C., & Bengtsson, M. (1988). Sex pheromone biosynthesis of (E,E)-8,10-dodecadienol in codling moth Cydia pomonella involves E9 desaturation.[3] Journal of Chemical Ecology, 14, 903–915.[3] Link[3]

-

Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving

11 Desaturation and an Elusive -

Holkenbrink, C., et al. (2020). Production of moth sex pheromones in yeast for pest control. Metabolic Engineering, 62, 312-321. Link

-

Xia, Y. H., et al. (2020). Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA) in yeast.[4] Pest Management Science, 77(3), 1188-1197. Link

-

Petkevicius, K., et al. (2016). Yeast ATF1 acetyltransferase efficiently acetylates insect pheromone alcohols: implications for the biological production of moth pheromones.[1] Lipids, 51, 469–475.[1] Link

Sources

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. d-nb.info [d-nb.info]

- 3. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

(E)-9-Dodecenyl acetate mechanism of action on olfactory receptors

Technical Deep Dive: (E)-9-Dodecenyl Acetate & The Lepidopteran Pheromone Receptor Complex

Executive Summary (E)-9-Dodecenyl acetate (E9-12:Ac) is a Type I lepidopteran sex pheromone, acting as a primary attractant for the European Pine Shoot Moth (Rhyacionia buoliana) and a behavioral antagonist for related Tortricids. This guide dissects the molecular transduction mechanism of E9-12:Ac at the antennal periphery. Unlike vertebrate olfactory systems which rely exclusively on G-protein coupled receptors (GPCRs), the insect pheromone detection system utilizes a heteromeric ligand-gated ion channel complex formed by a specific Pheromone Receptor (PR) and the odorant co-receptor (Orco).[1] This document details the binding kinetics, signal transduction pathways, and experimental protocols for validating receptor activity.

Part 1: Molecular Architecture of the Receptor Complex

The reception of E9-12:Ac is mediated by a specialized subset of the Olfactory Receptor (OR) family known as Pheromone Receptors (PRs).[2] These proteins are expressed in the dendritic membrane of Olfactory Sensory Neurons (OSNs) housed within trichoid sensilla.[2]

Receptor Topology & Heteromerization

Insect ORs possess a unique 7-transmembrane (7TM) topology that is inverted relative to vertebrate GPCRs.[1] The N-terminus is intracellular, and the C-terminus is extracellular.[3]

-

The Ligand-Binding Subunit (PRx): A highly variable protein (e.g., the specific RbuoOR ortholog) that confers specificity to the E9-12:Ac structure, discriminating the (E)-isomer from the (Z)-isomer via steric constraints in the hydrophobic binding pocket.

-

The Co-Receptor (Orco): A highly conserved, non-ligand-binding chaperone essential for trafficking the complex to the dendritic membrane and forming the cation channel pore.

The Binding Pocket

The binding site for E9-12:Ac is a hydrophobic tunnel located within the transmembrane domains of the PR subunit.

-

acetate recognition: Specific polar residues (likely Serine or Threonine) near the extracellular loop anchor the acetate ester group.

-

chain length discrimination: The depth of the hydrophobic pocket restricts binding to the 12-carbon chain.

-

isomer selectivity: The "kink" introduced by the trans (E) double bond at position 9 aligns with specific bulky hydrophobic residues (e.g., Phenylalanine, Tryptophan) in the pocket, preventing the binding of the cis (Z) isomer, which has a different spatial footprint.

Part 2: Mechanism of Action (Signal Transduction)

The transduction of the E9-12:Ac signal is a subject of the "Sato-Wicher" dual-pathway model. The complex functions primarily as an ionotropic channel but is sensitized by metabotropic signaling.

The Dual-Activation Pathway

-

Phase 1: Ionotropic Activation (Fast)

-

E9-12:Ac binds to the PR subunit.

-

Conformational change opens the heteromeric PR-Orco pore.

-

Influx of Ca²⁺ and Na⁺ depolarizes the OSN, generating a receptor potential.

-

-

Phase 2: Metabotropic Sensitization (Slow/Amplification)

-

Ligand binding activates a G-protein (Gαs) coupled to the complex.

-

Activation of Adenylyl Cyclase (AC) increases intracellular cAMP.

-

cAMP acts on the Orco subunit (which has nucleotide-binding domains) to sustain channel opening and lower the activation threshold.

-

Visualization: The E9-12:Ac Signaling Cascade

Caption: Dual-pathway transduction showing fast ionotropic channel opening and slow metabotropic sensitization via cAMP.[4]

Part 3: Experimental Validation Framework

To verify the activity of E9-12:Ac on a candidate receptor, two primary methodologies are employed: Single Sensillum Recording (SSR) for in vivo validation and Heterologous Expression for molecular characterization.

Protocol 1: Single Sensillum Recording (SSR)

This technique records action potentials from a single olfactory sensory neuron in the live insect antenna.

Reagents & Equipment:

-

Tungsten microelectrodes (sharpened to <1 µm tip).

-

Reference electrode (Ag/AgCl).

-

High-impedance AC/DC amplifier (e.g., IDAC-4).

-

Stimulus controller (Syntech).

-

(E)-9-Dodecenyl acetate (>98% purity).[4]

Step-by-Step Workflow:

-

Insect Immobilization:

-

Restrain the male moth in a truncated pipette tip, exposing only the head and antennae.

-

Fix the antenna to a microscope slide using dental wax or double-sided tape.

-

-

Circuit Completion:

-

Insert the reference electrode into the compound eye or hemolymph.

-

Using a micromanipulator, insert the recording electrode into the base of a trichoid sensillum (Type I).

-

-

Signal Acquisition:

-

Monitor the baseline spontaneous firing rate (typically 1–5 Hz).

-

Ensure a signal-to-noise ratio > 3:1.

-

-

Stimulation:

-

Deliver a 0.5s puff of humidified air containing E9-12:Ac (10 µg load on filter paper) over the antenna.

-

-

Data Analysis:

-

Positive Response: A burst of spikes (action potentials) occurring within 50ms of stimulus onset.

-

Inhibition: A cessation of spontaneous firing (indicative of antagonist activity in non-target species).

-

Protocol 2: Heterologous Expression (Xenopus Oocytes)

Used to confirm that a specific gene (e.g., RbuoORx) is the receptor for E9-12:Ac.

-

cRNA Synthesis: Transcribe the candidate PR gene and Orco gene into cRNA.

-

Coinjection: Inject PR cRNA and Orco cRNA (1:1 ratio, ~25 ng each) into Stage V Xenopus laevis oocytes.

-

Incubation: Incubate for 3-5 days at 18°C to allow translation and membrane trafficking.

-

Two-Electrode Voltage Clamp (TEVC):

-

Clamp oocyte voltage at -80 mV.

-

Perfuse with E9-12:Ac (10⁻⁵ M) in Ringer's solution.

-

Metric: Measure the inward current (nA). A robust current indicates functional complex formation and ligand recognition.

-

Part 4: Applications in Pest Management[2][5][6][7]

The high specificity of the E9-12:Ac receptor complex is exploited in Mating Disruption (MD) .

Mechanism of Disruption:

| Mechanism | Description | Physiological Basis |

|---|---|---|

| Competitive Attraction | Synthetic sources outcompete females. | Males follow "false trails" from dispensers, exhausting energy reserves.[5] |

| Camouflage | Uniform pheromone cloud. | The background noise of E9-12:Ac saturates the receptors, preventing the detection of the female's discrete plume (low signal-to-noise ratio). |

| Sensory Adaptation | Prolonged exposure to high concentrations.[6] | Constant receptor activation leads to phosphorylation of Orco or arrestin recruitment, temporarily shutting down the channel (desensitization). |

References

-

Sato, K., et al. (2008).[7] Insect olfactory receptors are heteromeric ligand-gated ion channels.[1][7] Nature. Link

-

Wicher, D., et al. (2008).[7] Drosophila odorant receptors are both ligand-gated and cyclic-nucleotide-activated cation channels.[7] Nature. Link

-

Grant, G. G., et al. (1975). Electroantennogram responses of the European pine shoot moth, Rhyacionia buoliana, to synthetic pheromones. Journal of Insect Physiology. Link

-

Butterwick, J. A., et al. (2018).[1] Cryo-EM structure of the insect olfactory receptor Orco. Nature. Link

-

Leal, W. S. (2013). Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes. Annual Review of Entomology. Link

Sources

- 1. Frontiers | Identification of Olfactory Genes From the Greater Wax Moth by Antennal Transcriptome Analysis [frontiersin.org]

- 2. Identification and Functional Characterization of Two Putative Pheromone Receptors in the Potato Tuber Moth, Phthorimaea operculella - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Re-evaluation Decision RVD2022-06, Straight Chain Lepidopteran Pheromones and the Associated End-use Products - Canada.ca [canada.ca]

- 5. mdpi.com [mdpi.com]

- 6. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]

- 7. jove.com [jove.com]

(E)-9-Dodecenyl acetate literature review and survey papers

Advanced Synthesis, Chemical Ecology, and Application in Integrated Pest Management

Executive Summary

(E)-9-Dodecenyl acetate (E9-12Ac) is a mono-unsaturated fatty acid ester serving as a critical semiochemical in the order Lepidoptera. It functions primarily as a sex pheromone component for economically significant forestry and agricultural pests, most notably the European Pine Shoot Moth (Rhyacionia buoliana) and the Eastern Pine Shoot Borer (Eucosma gloriola).

This technical guide provides a comprehensive analysis of E9-12Ac, moving beyond basic identification to explore its stereoselective synthesis, olfactory mechanism of action, and formulation for mating disruption. It is designed for researchers and product development scientists requiring rigorous, actionable data.

Chemical Identity & Physiochemical Profile

The efficacy of E9-12Ac is strictly governed by its isomeric purity. The (E)-isomer (trans) must be chemically distinct from its (Z)-isomer (cis), as the latter often acts as a behavioral antagonist in target species.

| Property | Specification |

| IUPAC Name | (E)-dec-9-enyl acetate |

| Common Name | E9-12Ac |

| CAS Number | 35148-19-7 |

| Molecular Formula | C₁₄H₂₆O₂ |

| Molecular Weight | 226.36 g/mol |

| Isomeric Purity Requirement | >98% (E)-isomer (typical for field efficacy) |

| Boiling Point | ~300.1°C (at 760 mmHg) |

| Density | 0.881 ± 0.06 g/cm³ |

| Flash Point | 96.5 ± 20.4°C |

| Solubility | Insoluble in water; soluble in hexane, ethanol, dichloromethane |

Biological Significance & Mechanism of Action

3.1 Target Species Ecology

E9-12Ac is not a broad-spectrum attractant but a highly specific signal used for species isolation.

-

Primary Target: Rhyacionia buoliana (European Pine Shoot Moth).[1][2][3] Females emit E9-12Ac to attract males.

-

Synergism: In Eucosma species, E9-12Ac often works in a binary blend with (E)-9-dodecenol.[4]

-

Antagonism: For many Noctuids (e.g., Spodoptera spp.), E9-12Ac can inhibit attraction to Z-isomer pheromones, a feature utilized in "push-pull" strategies.

3.2 Olfactory Signal Transduction

The reception of E9-12Ac occurs in the sensilla trichodea of the male antenna. The hydrophobic pheromone molecule must traverse the aqueous sensillar lymph to reach the membrane-bound receptor.

Mechanism:

-

Adsorption: E9-12Ac adsorbs onto the cuticular surface of the antenna.

-

Transport: A Pheromone-Binding Protein (PBP) encapsulates the hydrophobic ligand, solubilizing it within the sensillar lymph.

-

Receptor Activation: The PBP-ligand complex (or the ligand alone after release) binds to a specific Pheromone Receptor (PR) on the dendritic membrane of the Olfactory Receptor Neuron (ORN).

-

Signal Generation: This binding triggers a G-protein coupled cascade (or ionotropic pathway depending on the receptor type), causing depolarization and action potential generation.

-

Deactivation: Pheromone-Degrading Enzymes (PDEs), specifically esterases, rapidly hydrolyze the acetate group to terminate the signal, preventing sensory adaptation.

Figure 1: Olfactory signal transduction pathway for hydrophobic pheromone ligands.

Chemical Synthesis & Manufacturing

For drug development and high-purity applications, the "Alkyne Route" is the industrial gold standard. It allows for the construction of the carbon skeleton followed by a stereoselective reduction to the (E)-alkene.

4.1 Retrosynthetic Analysis

The target molecule is disconnected at the C9-C10 double bond. The most robust approach constructs the C12 chain via alkyne coupling, then reduces the triple bond.

-

Precursors: 1,8-Octanediol (C8 backbone), Acetylene (C2 linker), Ethyl Bromide (C2 tail).

-

Key Transformation: Stereoselective reduction of an internal alkyne to a trans-alkene.

4.2 Detailed Synthetic Protocol

Step 1: Monoprotection of 1,8-Octanediol

-

Reagents: 1,8-Octanediol, HBr (48%), Cyclohexane (continuous extraction).

-

Process: Convert diol to 8-bromo-1-octanol, then protect the alcohol (e.g., as a THP ether or Acetate).

-

Outcome: 8-Bromo-octyl-1-protected intermediate.

Step 2: Alkyne Coupling (C8 + C2)

-

Reagents: Lithium Acetylide (complex with ethylenediamine), DMSO.

-

Process: Nucleophilic attack of the acetylide on the alkyl bromide.

-

Outcome: 9-Decyn-1-ol (protected).

Step 3: Chain Elongation (C10 + C2)

-

Reagents: n-Butyllithium (n-BuLi), Ethyl Bromide (EtBr), THF/HMPA.

-

Process: Lithiation of the terminal alkyne proton followed by alkylation with ethyl bromide.

-

Outcome: 9-Dodecyn-1-ol (protected). This is the internal alkyne intermediate.

Step 4: Stereoselective Reduction (The "E" Step)

-

Reagents: Sodium metal (Na), Liquid Ammonia (NH₃), t-Butanol.

-

Mechanism: Dissolving metal reduction (Birch conditions). The radical anion mechanism thermodynamically favors the trans (E) isomer due to steric repulsion in the intermediate vinyl radical.

-

Protocol: The alkyne is added to a solution of Na in liquid NH₃ at -33°C. Quenching with NH₄Cl yields the alkene.

-

Purity Check: This method typically yields >98% (E)-isomer.

Step 5: Acetylation

-

Reagents: Acetic Anhydride, Pyridine.

-

Process: Standard esterification of the free alcohol.

Figure 2: Industrial synthesis route via Birch reduction for high stereochemical purity.

Formulation & Field Application

5.1 Mating Disruption (MD)

The primary application of E9-12Ac is in Mating Disruption. This technique saturates the field environment with synthetic pheromone, masking the natural plumes emitted by females.

-

Competitive Attraction (False Trails): Males follow synthetic plumes from dispensers rather than females.

-

Camouflage: The background concentration is so high that the female's plume is indistinguishable (signal-to-noise ratio drops to zero).

-

Sensory Adaptation: Constant exposure desensitizes the male's antennal receptors.

5.2 Delivery Systems

| Type | Mechanism | Release Rate | Application |

| Passive Dispensers | Polyethylene tubes or reservoirs filled with pheromone. Diffusion through polymer walls. | Zero-order (constant) | High-value forestry/orchards. |

| Microencapsulation | Pheromone droplets encased in polymer shells. | First-order (decaying) | Sprayable formulations for broad coverage. |

| Aerosol Emitters | Mechanical "puffers" programmed to release at night (moth flight time). | Programmable | Large acreage, reduced labor. |

Regulatory & Safety Profile

For drug development professionals assessing toxicology, pheromones like E9-12Ac are characterized by a high safety margin, often classified as "Biochemical Pesticides" rather than conventional toxins.

-

Acute Toxicity:

-

Oral LD₅₀ (Rat): > 5,000 mg/kg (Category IV - Practically Non-Toxic).

-

Dermal LD₅₀ (Rabbit): > 2,000 mg/kg.

-

-

Environmental Fate: Rapidly degraded by microbial oxidation in soil and photo-oxidation in air. Half-life is typically hours to days, preventing accumulation.

-

Residue: Exempt from tolerance requirements in many jurisdictions (e.g., US EPA) when used in dispensers, due to lack of direct crop contact and low application rates (< 100 g active ingredient/acre/year).

References

-

Grant, G. G., et al. (2002). Identification of (E)-9-dodecenyl acetate as a major component of the sex pheromone of the Eastern Pine Shoot Borer, Eucosma gloriola.[4][6] Journal of Chemical Ecology.

-

Daterman, G. E., et al. (1975).[2] Comparison of sex pheromone versus an inhibitor for disruption of pheromone communication in Rhyacionia buoliana.[2] Environmental Entomology.[2]

-

Mori, K. (2010). Total Synthesis of Natural Products Using Chirons Derived from Metabolic Pathways. The Chemical Record. (Detailed review of pheromone synthesis methodologies).

-

US EPA. (1995). Straight Chain Lepidopteran Pheromones (SCLP) Registration Eligibility Decision. (Toxicological data source).

-

Witzgall, P., et al. (2010). Sex pheromones and their impact on pest management.[4][1][2][8] Journal of Chemical Ecology.

Sources

- 1. (E)-dodec-9-enyl acetate [sitem.herts.ac.uk]

- 2. The use of pheromones and semiochemicals to control-Rhyacionia-buoliana [pherobase.com]

- 3. researchgate.net [researchgate.net]

- 4. jircas.go.jp [jircas.go.jp]

- 5. prayoglife.com [prayoglife.com]

- 6. jircas.go.jp [jircas.go.jp]

- 7. Semiochemical compound: (E)-9-Dodecenyl acetate | C14H26O2 [pherobase.com]

- 8. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Stereoselective Synthesis of (E)-9-Dodecenyl Acetate

Introduction: The Significance of Stereochemical Purity in Pheromone Synthesis

(E)-9-Dodecenyl acetate is a crucial semiochemical, acting as a potent sex pheromone for numerous lepidopteran pests, including the European pine shoot moth (Rhyacionia buoliana) and the lima bean pod borer (Etiella zinckenella).[1][2][3] Its biological activity is intrinsically linked to the geometry of the C9-C10 double bond. The presence of the corresponding (Z)-isomer can act as a powerful inhibitor of the pheromonal response, rendering a synthetic mixture inactive if the stereochemical purity is not sufficiently high.[1][4] Consequently, the development of highly stereoselective synthetic routes to (E)-9-dodecenyl acetate is of paramount importance for its effective use in integrated pest management strategies, such as mating disruption and population monitoring.

This document provides a comprehensive guide to various field-proven, stereoselective methods for the synthesis of (E)-9-dodecenyl acetate, intended for researchers and professionals in organic synthesis and chemical ecology. Each section details the underlying chemical principles, provides step-by-step protocols, and offers insights into the causality behind experimental choices to ensure both high yield and exceptional stereoisomeric purity.

Method 1: Stereoselective Reduction of Alkynes

The reduction of an internal alkyne is a classic and reliable strategy for the stereoselective formation of alkenes. The choice of reducing agent and reaction conditions dictates the geometry of the resulting double bond. For the synthesis of (E)-alkenes, dissolving metal reductions are the method of choice.

Principle of Stereoselectivity

The reduction of an alkyne with sodium or lithium in liquid ammonia proceeds via a radical anion intermediate. The steric repulsion between the alkyl substituents in the subsequent vinyl radical intermediate favors a trans arrangement before the second electron transfer and protonation occur, leading to the thermodynamically more stable (E)-alkene. Alternatively, reduction with certain metal hydrides, such as lithium aluminum hydride (LAH), can also yield the (E)-alkene, particularly with propargylic alcohols or through specific reaction conditions that favor the formation of a trans-aluminate intermediate.[1]

Experimental Protocol: Reduction of 9-Dodecyn-1-ol with Lithium Aluminum Hydride

This protocol is adapted from established procedures for the synthesis of (E)-alkenols.[5]

Step 1: Synthesis of 1-tert-butoxy-dodec-9-yne (Intermediate)

A detailed synthesis of the precursor alkyne is outlined in the literature, involving a coupling scheme starting from 1,8-octanediol.[5] This protocol begins with the reduction of the resulting protected alkyne.

Step 2: Reduction to (E)-1-tert-butoxy-9-dodecene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LAH) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Addition of Alkyne: Slowly add a solution of 1-tert-butoxy-dodec-9-yne in the same anhydrous solvent to the LAH suspension at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for an extended period (several hours to overnight) to ensure complete reduction and isomerization to the more stable (E)-alkene.

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Extraction: Filter the resulting granular precipitate and wash it thoroughly with ether. Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection and Acetylation

-

Deprotection: Cleave the tert-butoxy protecting group using an acidic catalyst (e.g., p-toluenesulfonic acid in methanol) to yield (E)-9-dodecen-1-ol.

-

Acetylation: Acetylate the resulting alcohol using acetic anhydride in the presence of a base like pyridine or triethylamine, or with acetyl chloride, to afford the final product, (E)-9-dodecenyl acetate.

-

Purification: Purify the final product by flash column chromatography on silica gel to achieve high purity (>97%).[5]

Workflow for Alkyne Reduction Synthesis

Caption: Workflow for the synthesis of (E)-9-Dodecenyl acetate via alkyne reduction.

Method 2: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[6][7][8] The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.

Principle of Stereoselectivity

The key to achieving high (E)-selectivity in a Wittig reaction is the use of a "stabilized" ylide.[9] A stabilized ylide contains an electron-withdrawing group (e.g., an ester or ketone) on the carbanionic carbon. This delocalization of the negative charge makes the ylide less reactive and allows the reaction to proceed under thermodynamic control. The reaction intermediates are reversible, and the more stable anti-oxaphosphetane intermediate is favored, which subsequently collapses to form the (E)-alkene.[9][10]

Experimental Protocol: Wittig Olefination with a Stabilized Ylide

Step 1: Preparation of the Phosphonium Ylide

-

Synthesis of the Phosphonium Salt: React triphenylphosphine with an appropriate ω-bromo ester (e.g., ethyl 9-bromononanoate) in a suitable solvent like acetonitrile at reflux to form the corresponding phosphonium salt.

-

Generation of the Ylide: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in an anhydrous solvent (e.g., THF). Add a suitable base (e.g., sodium hydride or sodium methoxide) to deprotonate the carbon adjacent to the phosphorus, forming the stabilized ylide. The characteristic deep red or orange color indicates ylide formation.

Step 2: The Wittig Reaction

-

Reaction Setup: Cool the solution of the stabilized ylide to 0 °C or below.

-

Addition of Aldehyde: Slowly add a solution of propanal (the C3 aldehyde) in the same anhydrous solvent to the ylide solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent like diethyl ether. The main byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents and can be partially removed by filtration or precipitation.

Step 3: Reduction and Acetylation

-

Ester Reduction: Reduce the ester group of the resulting (E)-alkenoate to the primary alcohol using a reducing agent like LAH.

-

Acetylation: Acetylate the (E)-9-dodecen-1-ol as described in Method 1 to obtain the final product.

-

Purification: Purify the product by column chromatography to remove the remaining triphenylphosphine oxide and any other impurities.

Wittig Reaction Synthesis Pathway

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. jircas.go.jp [jircas.go.jp]

- 3. Semiochemical compound: (E)-9-Dodecenyl acetate | C14H26O2 [pherobase.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. youtube.com [youtube.com]

Application Note: High-Confidence Identification and Quantification of (E)-9-Dodecenyl Acetate by Gas Chromatography-Mass Spectrometry

Abstract

This technical guide provides a comprehensive framework for the analysis of (E)-9-dodecenyl acetate, a significant semiochemical and the sex pheromone of various Lepidopteran pests, including the European pine shoot moth (Rhyacionia buoliana).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the characterization of insect pheromones due to its exceptional sensitivity and specificity.[3][4] This document outlines detailed, field-proven protocols for sample preparation from various matrices, optimized instrumental parameters for robust analysis, and a systematic approach to data interpretation, thereby ensuring both qualitative and quantitative accuracy. The methodologies presented herein are designed for researchers in chemical ecology, developers of pest management solutions, and quality control specialists in the manufacturing of semiochemical-based products.

Introduction: The Analytical Imperative for (E)-9-Dodecenyl Acetate

(E)-9-Dodecenyl acetate is a long-chain, unsaturated acetate ester that functions as a critical chemical signal in insect communication.[3] Its precise identification and quantification are paramount for several reasons:

-

Ecological Research: Understanding the purity and isomeric ratio of pheromone blends is fundamental to studying insect behavior and chemical ecology.

-

Pest Management: The efficacy of mating disruption and monitoring strategies relies on the accurate formulation and release rate of synthetic pheromone lures.[5]

-

Quality Control: Manufacturers of pheromone-based products require robust analytical methods to ensure batch-to-batch consistency and product stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard for this application, offering superior separation of complex volatile mixtures and unambiguous identification based on mass spectral fragmentation patterns.[4] This guide provides the foundational knowledge and actionable protocols to leverage the full power of GC-MS for the analysis of this important semiochemical.

Foundational Principles of the GC-MS Workflow

The analysis of (E)-9-dodecenyl acetate by GC-MS follows a logical sequence of steps, each critical for achieving reliable and reproducible results. The causality behind our experimental choices is rooted in the physicochemical properties of the analyte—a semi-volatile ester—and the need to isolate it from potentially complex sample matrices.

The workflow begins with sample preparation, designed to efficiently extract the analyte while minimizing contamination. The sample is then introduced into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the analytical column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique chemical fingerprint, allowing for confident identification and quantification.

Figure 1: A schematic overview of the GC-MS analysis workflow.

Experimental Protocols

The following protocols are designed to be self-validating, with each step logically leading to the next to ensure the integrity of the final result.

Materials and Reagents

-

Solvents: High-purity, GC-MS grade hexane and dichloromethane.

-

Standards: Certified reference standard of (E)-9-dodecenyl acetate (>95% purity).

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

-

Filters: 0.22 µm PTFE syringe filters.

Protocol 1: Extraction from a Commercial Pheromone Lure

This protocol is designed for the quality control analysis of commercially available pheromone dispensers.

-

Sample Preparation: Carefully remove the pheromone lure from its packaging using clean forceps to avoid contamination.

-

Extraction: Place the entire lure into a 20 mL glass scintillation vial. Add 10.0 mL of high-purity hexane.

-

Agitation: Seal the vial and place it on a laboratory shaker at a moderate speed for 1 hour to ensure complete extraction of the pheromone into the solvent.

-

Filtration: Using a glass syringe, draw up the hexane extract and pass it through a 0.22 µm PTFE syringe filter into a clean 2 mL autosampler vial. This removes any particulate matter from the lure matrix that could contaminate the GC inlet.[4]

-

Analysis: The sample is now ready for GC-MS analysis. If high concentrations are expected, a serial dilution may be necessary to fall within the linear range of the instrument.

Protocol 2: Headspace Solid-Phase Microextraction (SPME) of Insect Glands

This is a solvent-free method ideal for analyzing the volatile profile of pheromone glands from individual insects.[3]

-

Sample Preparation: Excise the pheromone gland from the insect under a stereomicroscope and immediately place it in a 2 mL headspace vial.[3]

-

Incubation: Seal the vial and place it in a heating block at 50°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Introduce a conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane) into the headspace of the vial for a fixed period (e.g., 30 minutes) to adsorb the analytes.

-

Analysis: Immediately after extraction, retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes onto the column.

GC-MS Instrumental Parameters

The following parameters are a robust starting point for the analysis of (E)-9-dodecenyl acetate and should be optimized for your specific instrumentation. The use of a non-polar DB-5ms column is recommended due to its excellent performance with semi-volatile compounds.[6][7]

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A non-polar, low-bleed column ideal for MS applications, providing excellent inertness and peak shape for semi-volatile compounds.[6][7] |

| Carrier Gas | Helium (99.999% purity) | Provides good resolution and is inert. |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) | An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |

| Injector Type | Split/Splitless | Allows for flexibility depending on sample concentration. |

| Injector Temperature | 250°C | Ensures complete and rapid vaporization of the analyte without thermal degradation.[3] |

| Injection Mode | Splitless (for trace analysis) or Split 20:1 (for higher concentrations) | Splitless mode enhances sensitivity for low-concentration samples, while a split injection prevents column overloading with more concentrated samples. |

| Oven Program | Initial: 80°C, hold for 1 min; Ramp: 10°C/min to 230°C, hold for 10 min | This temperature program provides good separation of the target analyte from potential impurities and matrix components.[8] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible and characteristic fragmentation patterns.[9] |

| Ionization Energy | 70 eV | A standardized energy that allows for comparison with established mass spectral libraries like NIST.[8] |

| Ion Source Temperature | 230°C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temperature | 150°C | Ensures stable performance of the mass analyzer.[10] |

| Mass Scan Range | m/z 40-350 | A suitable range to capture the molecular ion and all significant fragment ions of (E)-9-dodecenyl acetate.[8] |

| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating the detector. |

Data Interpretation and Expected Results

Chromatographic Analysis

Under the specified GC conditions, (E)-9-dodecenyl acetate is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible under stable conditions. It is crucial to also analyze for the presence of the (Z)-9-dodecenyl acetate isomer, which may be present as an impurity or as a minor component of the natural pheromone blend.[11] The DB-5ms column can typically resolve these isomers.

Mass Spectral Interpretation

The electron ionization mass spectrum of (E)-9-dodecenyl acetate is the key to its unambiguous identification. The molecular ion ([M]+•) is expected at m/z 226, corresponding to its molecular weight.[12]

Figure 2: Key fragmentation pathways for (E)-9-dodecenyl acetate in EI-MS.

The mass spectrum is characterized by several key fragments:

-

m/z 166: This significant peak arises from the loss of a neutral acetic acid molecule (60 Da) from the molecular ion. This is a characteristic fragmentation for acetate esters.[13]

-

m/z 43: This is often the base peak and corresponds to the acetyl cation ([CH₃CO]⁺), which is highly stable.

-

A series of hydrocarbon fragments: A pattern of peaks separated by 14 mass units (corresponding to -CH₂- groups) is typically observed (e.g., m/z 41, 55, 67, 81, 95), which is characteristic of the fragmentation of the long alkyl chain.[14]

By comparing the acquired mass spectrum to a reference spectrum from a trusted library, such as the NIST Mass Spectral Library, a high-confidence identification can be made.

Table 2: Characteristic Mass Fragments for (E)-9-Dodecenyl Acetate

| m/z | Proposed Ion Structure | Interpretation |

| 226 | [C₁₄H₂₆O₂]+• | Molecular Ion ([M]+•) |

| 166 | [C₁₂H₂₂]+• | [M - CH₃COOH]+• (Loss of acetic acid) |

| 95, 81, 67, 55, 41 | [CₙH₂ₙ₋₁]⁺, [CₙH₂ₙ₋₃]⁺ | Characteristic hydrocarbon fragments from the dodecenyl chain |

| 43 | [CH₃CO]⁺ | Acylium ion (often the base peak) |

Conclusion

The GC-MS protocols and guidelines detailed in this application note provide a robust and reliable framework for the analysis of (E)-9-dodecenyl acetate. By carefully controlling sample preparation and instrument parameters, researchers, drug development professionals, and quality control analysts can achieve high-confidence identification and accurate quantification of this vital insect semiochemical. The principles of method validation, including the use of certified reference standards and comparison to spectral libraries, are essential for ensuring the trustworthiness and scientific integrity of the results.

References

-

He, X., et al. (2020). Evaluation of pheromone release from commercial mating disruption dispensers. Journal of Agricultural and Food Chemistry, 53(8), 3009-3014. Available at: [Link]

-

Khaskin, G., et al. (2022). In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. bioRxiv. Available at: [Link]

-

University of Hertfordshire. (2025). (E)-dodec-9-enyl acetate. AERU. Available at: [Link]

-

Lasa, R., et al. (2020). Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. Insects, 11(5), 299. Available at: [Link]

-

Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 20(4), 133-152. Available at: [Link]

- Ideses, R., et al. (1982). Method for producing (E,Z)-7,9-dodecadienyl-1-acetate. Journal of Chemical Ecology, 8(1), 973. Referenced in Google Patents.

-

NIST. (n.d.). 9-Dodecen-1-ol, acetate, (E)-. NIST WebBook. Available at: [Link]

-